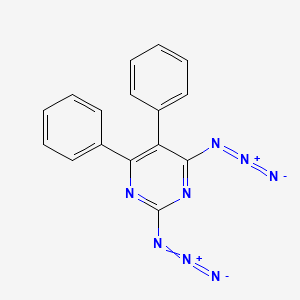

Pyrimidine, 2,4-diazido-5,6-diphenyl-

Description

Contemporary Significance of Pyrimidine (B1678525) Heterocycles in Advanced Organic Synthesis

Pyrimidine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring. sigmaaldrich.com This scaffold is of immense importance in chemistry and biology. Pyrimidine derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), making them essential building blocks of life. thegoodscentscompany.com

In the realm of advanced organic synthesis, the pyrimidine ring serves as a versatile platform for the development of a multitude of functional molecules. arkat-usa.orgnih.gov Its derivatives are integral to many pharmaceuticals, including anticancer drugs and antibacterial agents. arkat-usa.orgnih.gov The development of efficient synthetic methods, including green chemistry approaches, to create substituted pyrimidines is an active area of research. mdpi.com The ability to functionalize the pyrimidine ring at various positions allows chemists to fine-tune the electronic and steric properties of the resulting molecules, leading to applications in materials science, such as luminescent materials and dyes. arkat-usa.org

Overview of Azide (B81097) Functionality in Heterocyclic Chemistry

Organic azides are compounds containing the functional group -N₃. This group is considered a "high-energy" functionality and imparts unique reactivity to the parent molecule. mdpi.com In heterocyclic chemistry, the introduction of an azide group opens up a wide range of synthetic possibilities.

The azide group is an excellent bioorthogonal reporter, meaning it can participate in specific chemical reactions within a biological system without interfering with native processes. google.com Key reactions involving azides include:

Staudinger Reaction : Azides react with phosphines (like triphenylphosphine) to form an aza-ylide, which can then be hydrolyzed to a primary amine. This provides a mild method for converting an azide to an amine. google.com

Azide-Alkyne Cycloaddition : Azides readily undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. The copper-catalyzed version (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency and specificity. A strain-promoted version (SPAAC) that does not require a toxic copper catalyst is also widely used in biological applications. google.com

Nucleophilic Substitution : The azido (B1232118) group on an electron-deficient ring, such as a pyrimidine, can act as a leaving group, allowing for its displacement by other nucleophiles.

Azide-Tetrazole Tautomerism : In certain heterocyclic systems, an azido group can exist in equilibrium with a fused tetrazole ring. This equilibrium is influenced by factors like the solvent, temperature, and the electronic properties of the heterocyclic ring. This behavior has been observed in related systems like azidopyridopyrimidines. unina.it

Structural and Electronic Considerations of Diphenyl Substitution on Pyrimidine Rings

The presence of two phenyl groups at positions 5 and 6 of the pyrimidine ring in 2,4-diazido-5,6-diphenylpyrimidine has significant structural and electronic implications.

Potential Reactivity of the Target Compound

| Reaction Type | Description | Relevant Chemistry |

|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | The azide groups at the electron-deficient C2 and C4 positions could potentially be displaced by strong nucleophiles. | unina.it |

| [3+2] Cycloaddition (Click Chemistry) | Both azide groups could react with alkynes to form bis-triazole derivatives, a common method for linking molecular fragments. | google.comunina.it |

| Reduction to Amines | The two azide groups can be reduced to form 2,4-diamino-5,6-diphenylpyrimidine, for example, via a Staudinger reaction or catalytic hydrogenation. | google.com |

| Azide-Tetrazole Tautomerism | The 2-azido group could exist in equilibrium with a fused tetrazole ring, forming a tetrazolo[1,5-a]pyrimidine (B1219648) system. A similar equilibrium could exist for the 4-azido group. | unina.it |

| Thermal/Photochemical Nitrene Formation | Upon heating or irradiation, azides can lose N₂ gas to form highly reactive nitrene intermediates, which can undergo various subsequent reactions like insertions or rearrangements. |

Structure

3D Structure

Properties

CAS No. |

651315-88-7 |

|---|---|

Molecular Formula |

C16H10N8 |

Molecular Weight |

314.30 g/mol |

IUPAC Name |

2,4-diazido-5,6-diphenylpyrimidine |

InChI |

InChI=1S/C16H10N8/c17-23-21-15-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)19-16(20-15)22-24-18/h1-10H |

InChI Key |

QIIHIWZZDWQFQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=C2N=[N+]=[N-])N=[N+]=[N-])C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Pathways of 2,4 Diazido 5,6 Diphenylpyrimidine Analogs

Azide-Tetrazole Tautomerism in Diazidopyrimidine Systems

Azido-substituted N-heterocycles, such as diazidopyrimidines, exhibit a fascinating constitutional isomerism known as azide-tetrazole equilibrium. nih.gov This valence tautomerism involves the reversible intramolecular cyclization of an azide (B81097) group to form a fused tetrazole ring. The position of this equilibrium is not fixed but is highly sensitive to a variety of internal and external factors. mdpi.com In the case of 2,4-diazidopyrimidine (B14425024) analogs, the molecule can exist as a diazide, a monotetrazole-monoazide, or a ditetrazole, with the equilibrium between these forms dictating the available reactive species in solution. bohrium.com

Influence of Solvent Polarity and Temperature on Tautomeric Equilibrium

The equilibrium between the azide and tetrazole tautomers is significantly influenced by the surrounding solvent environment and temperature.

Solvent Polarity: In general, an increase in solvent polarity shifts the equilibrium toward the more polar tetrazole form. mdpi.comnih.gov For instance, in studies of 2,4-diazidopyrido[3,2-d]pyrimidine, the tetrazole tautomer becomes more dominant in more polar solvents. mdpi.com In highly polar solvents like DMSO-d6, the equilibrium for some tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines is completely shifted toward the tetrazole form, with the azido (B1232118) tautomer being unobservable. mdpi.com Conversely, in less polar solvents such as CDCl3, a notable equilibrium exists where the azide form is more significantly populated. mdpi.comosti.gov This trend is corroborated by studies on other analogs, where moving from a nonpolar solvent like CCl4 to the highly polar DMSO-d6 dramatically increases the proportion of the tetrazole isomer. nih.gov

Temperature: Temperature has a predictable effect on the equilibrium, generally favoring the azido tautomer at elevated temperatures. mdpi.com This shift is consistent with the thermodynamic parameters of the isomerization, where the conversion to the azide form is often endothermic. This behavior allows for thermal control over the reactive species present in a solution.

| Condition | Effect on Equilibrium | Favored Tautomer | Example System | Citation |

|---|---|---|---|---|

| Increasing Solvent Polarity (e.g., CDCl3 to DMSO-d6) | Shifts equilibrium towards the fused ring system | Tetrazole | 2,4-Diazidopyrido[3,2-d]pyrimidine | mdpi.comnih.gov |

| Decreasing Solvent Polarity (e.g., DMSO-d6 to CDCl3) | Shifts equilibrium towards the open-chain form | Azide | 5-Trifluoromethyltetrazolo[1,5-a]pyrimidine | osti.gov |

| Increasing Temperature | Shifts equilibrium towards the open-chain form | Azide | Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | mdpi.com |

| Decreasing Temperature | Shifts equilibrium towards the fused ring system | Tetrazole | General observation | mdpi.com |

Electronic and Steric Effects of Remote Substituents on Tautomer Preference

The electronic nature and steric bulk of substituents on the pyrimidine (B1678525) ring play a crucial role in determining the position of the azide-tetrazole equilibrium. nih.govmdpi.com

Electronic Effects: A general principle observed is that electron-donating groups (EDGs) tend to stabilize the fused tetrazole ring, while electron-withdrawing groups (EWGs) favor the azido isomer. mdpi.comnih.gov For example, in a series of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, derivatives with electron-donating p-methoxybenzylamino and hexylamino groups showed a strong shift toward the tetrazole tautomer. mdpi.com Conversely, studies on other pyrimidine systems have shown that powerful EWGs like –NO2 and –CN stabilize the azide form. nih.gov The stabilization of the tetrazole ring by EDGs is attributed to their ability to donate electron density to the electron-deficient heterocyclic system.

Steric Effects: Steric hindrance can also influence the tautomeric preference. In some cases, bulky substituents can destabilize one tautomer relative to the other, thereby shifting the equilibrium. For instance, in 2,4-dichloropyrimidine (B19661) analogs, a sterically bulky substituent at the C-5 position can affect the regioselectivity of reactions, which is intrinsically linked to the availability of reactive sites influenced by the tautomeric equilibrium. wuxiapptec.com

Determination of Thermodynamic Parameters for Tautomerization (ΔG, ΔH, ΔS)

The thermodynamic viability and characteristics of the azide-tetrazole interconversion can be quantified by determining the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters are often determined using variable temperature 1H NMR studies. mdpi.com

For a series of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, the thermodynamic values were found to consistently favor the tetrazole tautomeric form at standard temperatures (298 K). mdpi.com The negative ΔG values indicate a spontaneous process favoring the tetrazole, while the negative ΔH values show the cyclization to be exothermic. The negative ΔS values suggest a decrease in disorder, as expected when moving from a flexible azide to a more rigid fused ring system.

| Compound System | ΔG298 (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Citation |

|---|---|---|---|---|

| 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | -3.33 to -7.52 | -19.92 to -48.02 | -43.74 to -143.27 | mdpi.com |

| 5-Cyclohexylmercapto-pyrido[3,2-e]tetrazolo[1,5-a]pyrimidine | -21.30 | N/A | N/A | bohrium.com |

| 5-Isopropyloxy-pyrido[3,2-e]tetrazolo[1,5-a]pyrimidine | -23.19 | N/A | N/A | bohrium.com |

| 5-Phenoxy-pyrido[3,2-e]tetrazolo[1,5-a]pyrimidine | -17.02 | N/A | N/A | bohrium.com |

Kinetic Aspects of Azide-Tetrazole Interconversion

The kinetics of the tautomeric rearrangement between the azide and tetrazole forms provide insight into the energy barrier of the process. Techniques such as exchange spectroscopy (EXSY) NMR are used to determine kinetic parameters like the activation energy (Ea) and the pre-exponential factor (lgA). osti.govresearchgate.net

For a series of 2,6-disubstituted 4-azidopyrimidines, the kinetic parameters were found to be dependent on both the electronic properties of the substituents and the polarity of the solvent. researchgate.net The activation energies (Ea) for this series ranged from 93 to 117 kJ/mol, indicating a significant energy barrier for the interconversion. researchgate.net This barrier is consistent with the observation that the azide form can be a metastable solid at room temperature, rearranging to the more stable tetrazole only upon reaching its melting point. researchgate.net Theoretical studies on the isomerization of a model azidoazomethine to 1H-tetrazole suggest the reaction path involves the formation of an activated complex through a planar transition state. sciencemadness.org

Nucleophilic Aromatic Substitution (SnAr) Reactivity

The presence of two azide groups on the pyrimidine ring, which are good leaving groups, makes diazidopyrimidine systems susceptible to nucleophilic aromatic substitution (SnAr) reactions. mdpi.comresearchgate.net The reactivity and regioselectivity of these reactions are directly linked to the azide-tetrazole equilibrium, as the nucleophilic attack occurs on the azido tautomer. mdpi.com

Regioselectivity in Competitive Displacement Reactions on Diazidopyrimidines

In pyrimidine rings substituted with two identical leaving groups at the C-2 and C-4 positions, nucleophilic attack conventionally occurs at the more reactive C-4 position. mdpi.comwuxiapptec.com This preference is generally attributed to the electronic properties of the pyrimidine ring. However, this regioselectivity is not absolute and can be influenced by several factors, including the nature of the nucleophile, the solvent, and the specific substituents on the pyrimidine core. wuxiapptec.comnih.gov

For instance, in the case of 2,4-diazidopyrido[3,2-d]pyrimidine, SnAr reactions with various N- and S-nucleophiles proceed efficiently, suggesting that a sufficient concentration of the reactive diazide tautomer is present in solution to undergo substitution. mdpi.com The inherent preference for C-4 attack allows for the selective synthesis of 4-substituted-2-azidopyrimidine derivatives. This selectivity can be exploited synthetically; by controlling reaction conditions to favor the azido tautomer (e.g., through solvent choice), one can direct nucleophilic attack to a specific site. mdpi.com However, exceptions to C-4 selectivity are known, particularly when strong electron-donating groups are present at the C-6 position or when specific nucleophiles like alkoxides are used, which can reverse the selectivity to favor the C-2 position. wuxiapptec.comwuxiapptec.com

Reactivity Profiles with Diverse N-, O-, and S-Nucleophiles

The reactivity of the 2,4-diazidopyrimidine core is characterized by its susceptibility to nucleophilic aromatic substitution (SNAr). In analogs such as 2,4-diazidopyrido[3,2-d]pyrimidine, the two azido groups serve as effective leaving groups. The C-4 position of the pyrimidine ring is generally more reactive towards nucleophilic attack than the C-2 position when two identical leaving groups are present. nih.govmdpi.com This preferential reactivity is a common feature in pyrimidine chemistry.

Studies on 2,4-diazidopyrido[3,2-d]pyrimidine have demonstrated successful SNAr reactions with a variety of nitrogen, oxygen, and sulfur-based nucleophiles. nih.govmdpi.com

N-Nucleophiles: Amines, such as p-methoxybenzylamine, readily displace the C-4 azido group. nih.gov These reactions can often proceed in solvents like DMSO without the need for an additional base. nih.gov

S-Nucleophiles: Thiols have been shown to react efficiently, affording the corresponding 4-thio-substituted pyrimidines. nih.gov

O-Nucleophiles: Reactions with oxygen nucleophiles have been reported to give lower yields compared to N- and S-nucleophiles. nih.govmdpi.com

A notable feature of 2-azidopyrimidines is the existence of an azide-tetrazole equilibrium, where the azido group can cyclize to form a fused tetrazole ring. nih.govnih.gov This equilibrium is influenced by factors such as solvent polarity and temperature. nih.gov The formation of the tetrazole tautomer can enhance the electron-withdrawing nature of the substituent at the 2-position, thereby activating the C-4 position for nucleophilic attack. nih.gov

Table 1: Reactivity of 2,4-Diazidopyrido[3,2-d]pyrimidine with Various Nucleophiles This table is based on data for an analogous compound and is intended to illustrate general reactivity trends.

| Nucleophile Type | Example Nucleophile | Product Type | Observed Yield | Reference |

|---|---|---|---|---|

| N-Nucleophile | p-Methoxybenzylamine | 4-Amino-substituted | 49% | nih.gov |

| S-Nucleophile | Various thiols | 4-Thio-substituted | 47-98% | nih.govmdpi.com |

| O-Nucleophile | Various alcohols | 4-Alkoxy-substituted | 20-32% | nih.govmdpi.com |

Stepwise Substitution Mechanisms

The substitution of the two azido groups in 2,4-diazidopyrimidines typically proceeds in a stepwise manner. The first nucleophilic attack and substitution preferentially occur at the more reactive C-4 position. The introduction of the first substituent then modifies the electronic properties of the pyrimidine ring, influencing the reactivity of the remaining azido group at the C-2 position.

In the synthesis of 2,4-diazidopyrido[3,2-d]pyrimidine from the corresponding dichloro precursor, it has been observed that the introduction of the first azido group at C-4, which can then tautomerize to a tetrazole, facilitates the subsequent nucleophilic attack for the second substitution at the C-2 position. mdpi.com The electron-withdrawing character of the tetrazole ring makes the pyrimidine system more susceptible to the second addition. mdpi.com This suggests a clear stepwise mechanism where the first substitution activates the ring for the second.

For 2,4-diazido-5,6-diphenylpyrimidine, a similar stepwise substitution pattern with nucleophiles is expected. The first substitution would likely occur at C-4, and the nature of the incoming nucleophile would then electronically influence the ease of substitution at the C-2 position. The significant steric bulk of the 5,6-diphenyl groups could make the second substitution more challenging compared to less hindered analogs.

Photochemical Transformations and Nitrene Generation from Azides

Aryl and heteroaryl azides are well-known precursors for the photochemical generation of highly reactive nitrene intermediates. These transformations are central to the reactivity of compounds like 2,4-diazido-5,6-diphenylpyrimidine under photolytic conditions.

Photodecomposition Pathways Leading to Pyrimidylnitrenes

Upon absorption of UV light, the azido groups in 2,4-diazidopyrimidine analogs undergo photodecomposition, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive pyrimidylnitrene intermediate. This process is a common and well-documented pathway for aryl and heteroaryl azides.

In studies of related azidopurine ribonucleosides, near-UV irradiation leads to the cleavage of the azide bond and the formation of the corresponding nitrene. nih.gov The presence of a tetrazolyl intermediate has been suggested to be important for the photochemical activation of the azide bond cleavage to release N₂ and form the nitrene. nih.gov For 2,4-diazido-5,6-diphenylpyrimidine, it is expected that photolysis would sequentially generate a mono-nitrene and then a di-nitrene species, or potentially undergo concerted or rapid sequential loss of N₂ from both azide groups.

Characterization and Reactivity of Singlet and Triplet Nitrene Intermediates

The pyrimidylnitrene generated upon photolysis can exist in two electronic spin states: a singlet state and a triplet state. nih.gov The triplet state is generally the ground state for nitrenes and is lower in energy than the singlet state. nih.gov

Singlet Nitrene: The singlet nitrene is a closed-shell species with paired electrons. It is typically more electrophilic and can undergo concerted reactions such as insertion into C-H and O-H bonds, or cyclization reactions.

Triplet Nitrene: The triplet nitrene is a diradical species with two unpaired electrons. It behaves more like a free radical and typically undergoes hydrogen atom abstraction or addition to double bonds.

The reactivity of the generated pyrimidylnitrene is dictated by its spin state. In the case of 6-nitreno-9-methyl-9H-purin-2-amine, the greater spin density was found to eliminate the barrier to oxidation, highlighting the role of substituents in directing the reactivity of the nitrene. nih.gov The 5,6-diphenyl groups in the target compound would be expected to influence the electronic structure and, consequently, the reactivity of the pyrimidylnitrene intermediates.

Electron-Induced Dissociative Cleavage and Radical Formation (Aminyl and Iminyl Radicals)

Beyond photochemical pathways, azido-substituted pyrimidines can undergo transformations induced by low-energy electrons. This process, known as dissociative electron attachment (DEA), is particularly relevant in the context of radiation chemistry. nih.gov When a low-energy electron attaches to an azidopyrimidine (B78605) molecule, it forms a transient negative ion. This transient species can then dissociate, leading to the cleavage of the azide group.

Studies on C5-azido-modified pyrimidine nucleosides have shown that electron attachment leads to the formation of π-aminyl radicals (R-NH•). This is followed by a facile conversion to the more stable σ-iminyl radicals (R=N•). This transformation can occur through a bimolecular reaction involving an intermediate α-azidoalkyl radical or via tautomerization. The formation of these radical species is a key mechanism by which azido-substituted pyrimidines can induce cellular damage when exposed to radiation.

Table 2: Radical Species Formed from Electron-Induced Dissociation of Azidopyrimidine Analogs This table is based on data for analogous C5-azido-modified pyrimidine nucleosides.

| Precursor Type | Initial Radical Species | Subsequent Radical Species | Formation Mechanism | Reference |

|---|---|---|---|---|

| 5-Azidomethyl-2'-deoxyuridine | π-Aminyl radical (R-CH₂-NH•) | σ-Iminyl radical (R-CH=N•) | Bimolecular reaction | |

| 5-(1-Azidovinyl)-2'-deoxyuridine | π-Aminyl radical | σ-Iminyl radical | Tautomerization |

Stereochemical and Electronic Factors Governing Radical Reactivity

The reactivity of the aminyl and iminyl radicals generated from azidopyrimidines is governed by various stereochemical and electronic factors. The position of the azido group on the pyrimidine ring has a profound effect on the dissociation pathway. For instance, in azidomethyluracil nucleosides, the C5-substituted analog primarily leads to N₂ elimination and the formation of aminyl radicals, while the C6-substituted analog results in N₃⁻ loss to form a C-centered allylic radical. nih.gov This difference is attributed to thermodynamic control and the resonance conjugation of the azidomethyl side chain at the C5 position with the pyrimidine ring. nih.gov

The electronic properties of the pyrimidine ring, influenced by substituents, also play a crucial role. The 5,6-diphenyl groups in 2,4-diazido-5,6-diphenylpyrimidine would exert significant electronic and steric effects. The phenyl rings could influence the stability of the transient negative ion and the subsequent radical intermediates through resonance and inductive effects. The steric bulk of the diphenyl groups could also influence the accessibility of the radical centers to other molecules, thereby affecting their reaction pathways, such as intermolecular hydrogen abstraction.

Cycloaddition Chemistry of Diazidopyrimidine Moieties

The diazido groups on the pyrimidine core of 2,4-diazido-5,6-diphenylpyrimidine and its analogs serve as versatile handles for a variety of cycloaddition reactions. These transformations are fundamental for constructing more complex heterocyclic systems, particularly five-membered rings, by leveraging the reactivity of the azide as a 1,3-dipole. The following sections detail the key cycloaddition pathways explored for this class of compounds.

Huisgen 1,3-Dipolar Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles. nih.gov In the context of diazidopyrimidine analogs, this reaction involves the thermal treatment of the diazide with a dipolarophile, typically an alkyne, to form a bis-1,2,3-triazole. The reaction proceeds through a concerted [3+2] cycloaddition mechanism. nih.gov

This thermal process, however, often requires elevated temperatures and can lead to a mixture of regioisomers. For an unsymmetrical alkyne, the reaction can produce both the 1,4- and 1,5-disubstituted triazole products. nih.govjetir.org The lack of regioselectivity and the harsh conditions required have led to the widespread adoption of catalyzed versions of this reaction. jetir.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of "click chemistry," offering a significant improvement over the thermal Huisgen cycloaddition. jetir.org This reaction provides exclusive formation of the 1,4-disubstituted 1,2,3-triazole isomer under mild, often aqueous, conditions with remarkable efficiency. nih.govnih.gov The rate of the CuAAC reaction can be accelerated by a factor of up to 10⁷ compared to the uncatalyzed thermal process. nih.gov The mechanism is understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, potentially involving a dinuclear copper intermediate to facilitate the cycloaddition. nih.gov

For analogs like 2,4-diazido-5,6-diphenylpyrimidine, this reaction allows for the sequential or simultaneous conversion of both azide functionalities into triazole rings. Studies on related azidopyrimidine systems, which exist in equilibrium with their tetrazole tautomers, have shown that the azido form is sufficiently reactive to undergo CuAAC. beilstein-archives.orgresearchgate.net This provides a robust method for synthesizing bis(1,2,3-triazol-1-yl)pyrimidine derivatives, which are of interest for their potential applications in medicinal chemistry and materials science.

| Diazidopyrimidine Analog | Alkyne Partner | Catalyst System | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 5,7-disubstituted-2-azidopyrimidine | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(5,7-disubstituted-pyrimidin-2-yl)-4-phenyl-1H-1,2,3-triazole | High |

| 5,7-disubstituted-2-azidopyrimidine | Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | (1-(5,7-disubstituted-pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl)methanol | High |

| 1,3-diazidopropan-2-ol | Various terminal alkynes | Copper(I) phenylacetylide | CH₂Cl₂ | 1,3-bis(4-substituted-1H-1,2,3-triazol-1-yl)propan-2-ol | 70-90% mdpi.com |

Intramolecular Cyclization Processes of Azidopyrimidine Derivatives

Azidopyrimidine derivatives, particularly those with an azido group at the C2 or C4 position, can undergo intramolecular cyclization. A prominent and well-studied example is the reversible valence tautomerism between a 2-azidopyrimidine (B1655621) and its fused tetrazole isomer, a tetrazolo[1,5-a]pyrimidine (B1219648). nih.govacs.org

This azide-tetrazole equilibrium is a dynamic process influenced by several factors:

Substituents: Electron-withdrawing groups on the pyrimidine ring tend to favor the azide form, whereas electron-donating groups can stabilize the tetrazole isomer. mdpi.com

Solvent Polarity: The equilibrium often shifts toward the azido tautomer in less polar solvents, while more polar solvents like DMSO can favor the tetrazole form. mdpi.com

Temperature: An increase in temperature typically favors the formation of the azido tautomer. mdpi.com

This intrinsic intramolecular cyclization is a key characteristic of the reactivity of 2-azidopyrimidines and their analogs. The ability to exist as either the open-chain azide or the closed-ring tetrazole allows for divergent reactivity pathways, as the azide is available for reactions like CuAAC or Staudinger ligation, while the tetrazole form has its own distinct chemical properties. beilstein-archives.orgmdpi.com

Tandem Reaction Sequences and Rearrangements Involving Azides

The azide groups of diazidopyrimidines are precursors for tandem reactions, most notably the Staudinger/aza-Wittig sequence. chem-station.comwikipedia.org This one-pot process transforms an azide into an imine or a related functional group without isolating the intermediate.

The sequence begins with the Staudinger reaction , where the azide reacts with a tertiary phosphine (B1218219), such as triphenylphosphine (B44618), to form an iminophosphorane (also known as a phosphazene or aza-ylide). chem-station.com In the subsequent aza-Wittig reaction , this highly reactive intermediate is trapped by an electrophile, commonly a carbonyl compound like an aldehyde or ketone. wikipedia.org The reaction proceeds through a four-membered oxazaphosphetane intermediate, which then collapses to form a stable imine and triphenylphosphine oxide. wikipedia.org

For a substrate like 2,4-diazido-5,6-diphenylpyrimidine, this tandem reaction can be performed with two equivalents of phosphine and two equivalents of an aldehyde to afford a bis-iminopyrimidine derivative. This powerful sequence allows for the rapid construction of complex molecules from azide precursors. nih.govmdpi.com

| Azide Substrate | Phosphine | Electrophile | Reaction Type | Product |

|---|---|---|---|---|

| 2,4-Diazidopyrimidine analog | Triphenylphosphine (2 eq.) | Aromatic Aldehyde (2 eq.) | Staudinger/aza-Wittig | Bis-iminopyrimidine |

| 6-azido-6-deoxycellulose | Triphenylphosphine | Carbon Disulfide | Staudinger/aza-Wittig | 6-isothiocyanato-6-deoxycellulose mdpi.com |

| 2-(2-Azidoethoxy)benzaldehyde | Triphenylphosphine | (Intramolecular Aldehyde) | Intramolecular Staudinger/aza-Wittig | Cyclic seven-membered imine nih.gov |

Other Significant Transformation Reactions

Beyond cycloadditions, the azido groups of 2,4-diazido-5,6-diphenylpyrimidine are amenable to other crucial chemical transformations. One of the most synthetically useful is their selective reduction to primary amino groups, which opens up a vast landscape of further functionalization possibilities.

Selective Reduction of Azido Groups to Amino Functions

The conversion of azido groups to amino groups is a fundamental transformation in organic synthesis. For polyazido compounds like 2,4-diazido-5,6-diphenylpyrimidine, the ability to selectively reduce one azide while leaving the other intact is of significant synthetic value. This selective reduction would yield valuable amino-azidopyrimidine intermediates.

The two azido groups at the C2 and C4 positions of the pyrimidine ring are electronically distinct. The C4 position in pyrimidines is generally more electrophilic and susceptible to nucleophilic attack than the C2 position. This electronic difference can be exploited to achieve selective reduction. Reagents such as tin(II) chloride (SnCl₂) in methanol (B129727) are known to selectively reduce the γ-azido group (at C4) in polyazidopyridines, suggesting a similar selectivity could be achieved with diazidopyrimidines.

Alternatively, catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) is a common method for reducing azides to amines. beilstein-archives.org By carefully controlling the reaction conditions (catalyst loading, hydrogen pressure, temperature, and reaction time), it may be possible to achieve selective mono-reduction of the more reactive C4-azido group. The resulting 2-azido-4-amino-5,6-diphenylpyrimidine would be a versatile building block, with the remaining azide available for cycloaddition or other transformations, and the newly formed amine ready for amidation, alkylation, or diazotization reactions.

Functionalization of Pyrimidine-Thione Precursors and Derivatives

The functionalization of pyrimidine-thione precursors represents a cornerstone in the synthesis of a diverse array of pyrimidine derivatives, including those that could serve as intermediates for complex structures like 2,4-diazido-5,6-diphenylpyrimidine. The thione group, with its unique reactivity, allows for a multitude of chemical transformations, making pyrimidine-thiones versatile building blocks in heterocyclic chemistry. researchgate.net Research has extensively explored the conversion of the thione functionality into various other groups, as well as its participation in cyclization and substitution reactions.

The inherent thione-thiol tautomerism in pyrimidinethiones is a key feature governing their reactivity. lew.ro This equilibrium allows for reactions to occur at either the sulfur (as a soft nucleophile in the thiol form) or the nitrogen atom, depending on the reaction conditions and the nature of the electrophile.

One of the most common functionalization strategies involves the S-alkylation of the pyrimidine-thione ring. This reaction is a facile and efficient method for introducing a variety of substituents at the sulfur atom, which can then be further manipulated or can influence the subsequent reactivity of the pyrimidine core. For instance, the reaction of pyrimidine-thiones with alkyl halides in a basic medium readily affords the corresponding S-alkylated products. researchgate.net

Furthermore, pyrimidine-thiones serve as excellent precursors for the synthesis of fused heterocyclic systems. Their reaction with α,β-difunctional compounds can lead to the construction of new rings fused to the pyrimidine core. An example is the reaction of 1-phenyl-4-(4-methoxy)phenyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-thione with β-aroylacrylic acids, which, after a series of transformations, can yield pyridazine (B1198779) and furan (B31954) rings fused to the pyrimidine system. lew.ro

The conversion of pyrimidine-thiones into other functional groups is another important aspect of their chemistry. For example, the thione group can be transformed into an amino group, which is a critical step in the synthesis of various biologically active molecules. The preparation of 2,4-diaminopyrimidines from 2-amino-4-chloropyrimidines, which can be derived from the corresponding thione, highlights this synthetic utility. google.com

The reactivity of pyrimidine-thiones is not limited to reactions at the thione group. The pyrimidine ring itself can undergo various transformations. For example, photocycloaddition reactions of pyrimidine-2-thione derivatives with alkynes and alkenes have been studied, leading to the formation of complex polycyclic systems through the initial formation of a thietene intermediate. researchgate.net

The following tables summarize some of the key functionalization reactions of pyrimidine-thione precursors and their derivatives as reported in the literature.

Table 1: S-Alkylation and Related Reactions of Pyrimidine-Thiones

| Pyrimidine-Thione Derivative | Reagent | Conditions | Product | Reference |

| 5-(4,6-Diphenyl-pyrimidin-2-yl)-1,2,4-triazolin-3-thione | Chloroacetic acid | - | S-carboxymethyl derivative | nih.gov |

| Pyrimidine-2-thione | Alkyl bromoacetate | Basic medium | Thiophenes | researchgate.net |

| 4-amino-6-hydroxy-2-mercaptopyrimidine | α,β-unsaturated ketones | Glacial acetic acid, 118 °C, 96 h | Pyrido[2,3-d]pyrimidines | nih.gov |

Table 2: Cyclization Reactions Involving Pyrimidine-Thiones

| Pyrimidine-Thione Derivative | Reagent(s) | Conditions | Product | Reference |

| 1-Phenyl-4-(4-methoxy)phenyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-(5H)thione | β-aroylacrylic acids, then hydrazines | Dry benzene (B151609) with piperidine, then reflux | 4-(Pyrazolo[3,4-d]pyrimidinyl-6(5H)thione) 2,3,4,5-tetrahydropyridazin-3-ones | lew.ro |

| 1-Phenyl-4-(4-methoxy)phenyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-(5H)thione | β-aroylacrylic acids, then acetic anhydride | Dry benzene with piperidine, then reflux | 2-Aryl-4-(1,4-diaryl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin)yl-6(5H)thioxo]-furan-5(2H)-ones | lew.ro |

| Pyrimidine-2-thione derivative | Alkynes (e.g., dimethyl acetylenedicarboxylate) | Irradiation, dioxane | Thiol derivatives via ring cleavage of thietene | researchgate.net |

Table 3: Conversion of Pyrimidine-Thiones to Other Functional Groups

| Starting Material | Reagent(s) | Conditions | Product | Reference |

| 2-Amino-4-chloropyrimidine (from thione) | Ammonia (B1221849), methanol | 100-120 °C, closed vessel | 2,4-Diaminopyrimidine | google.com |

| 2-aminothiole | Arylacetylchloride | High temperature | Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives | nih.gov |

The functionalization of pyrimidine-thione precursors is a rich and varied field of study, providing access to a vast chemical space of pyrimidine derivatives. The reactions outlined above demonstrate the versatility of the thione group as a synthetic handle for the elaboration of the pyrimidine core, which is essential for the development of new compounds with potential applications in various fields of chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Single Crystal X-ray Diffraction for Tautomer Confirmation and Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For compounds like "Pyrimidine, 2,4-diazido-5,6-diphenyl-", this technique is paramount for unequivocally confirming which tautomeric form exists in the crystalline state. Azido-substituted pyrimidines can potentially exist in equilibrium with fused tetrazolo[1,5-a]pyrimidine (B1219648) tautomers. X-ray analysis provides precise atomic coordinates, allowing for the direct visualization of the molecular framework and the confirmation of the diazido form over the tetrazolo isomer. researchgate.netmdpi.com

For instance, a study on 2,4-diazido-5-iodopyrimidine (B14564503) confirmed that the molecule exists in the diazido form in the solid state. The analysis revealed key geometric parameters, such as bond lengths and angles, which are fundamental to understanding the electronic and steric properties of the molecule. Although the phenyl groups in "Pyrimidine, 2,4-diazido-5,6-diphenyl-" would introduce additional steric and electronic effects, the fundamental pyrimidine (B1678525) core and the nature of the azido (B1232118) substituents can be expected to be well-defined by this technique.

Illustrative Crystallographic Data for a Related Diazidopyrimidine

The following table presents representative crystallographic data for a related diazidopyrimidine, demonstrating the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

| Compound | 2,4-diazido-5-iodopyrimidine |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.08(1) |

| b (Å) | 4.823(5) |

| c (Å) | 15.86(1) |

| **β (°) ** | 92.1(1) |

| Z | 4 |

| Tautomeric Form | Diazido |

| Data sourced from a study on 2,4-diazido-5-iodopyrimidine and is illustrative for the characterization of diazidopyrimidines. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For "Pyrimidine, 2,4-diazido-5,6-diphenyl-", various NMR techniques can provide detailed insights into its tautomeric equilibrium, a phenomenon known to be sensitive to solvent polarity and temperature. mdpi.comresearchgate.net

Variable temperature (VT) 1H NMR spectroscopy is a powerful method to study dynamic chemical equilibria. In the context of "Pyrimidine, 2,4-diazido-5,6-diphenyl-", it would be used to investigate the equilibrium between the diazido tautomer and any potential tetrazolo isomers in solution. By acquiring 1H NMR spectra at different temperatures, the equilibrium constant (Keq) can be determined from the integration of signals corresponding to each species. mdpi.com

A van't Hoff plot (ln(Keq) vs. 1/T) can then be constructed to extract thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process. For example, in studies of related tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, VT-1H NMR has been successfully used to determine these thermodynamic values, revealing that the tetrazole tautomer is often favored. researchgate.netmdpi.com

Illustrative Thermodynamic Data from VT-NMR of a Related System

| Thermodynamic Parameter | Illustrative Value Range |

| ΔG°₂₉₈ (kJ/mol) | -3.33 to -7.52 |

| ΔH° (kJ/mol) | -19.92 to -48.02 |

| ΔS° (J/mol·K) | -43.74 to -143.27 |

| These values are for a series of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines and demonstrate the type of data obtainable from VT-NMR studies. researchgate.netmdpi.com |

15N NMR spectroscopy is a highly sensitive probe for the electronic environment of nitrogen atoms, making it exceptionally well-suited for studying the azido-tetrazolo tautomerism. acs.orgscilit.com The chemical shifts of the nitrogen atoms in the pyrimidine ring and the azido groups would be significantly different from those in a fused tetrazole ring. acs.org

Furthermore, the measurement of 15N-15N coupling constants (JNN) can provide unambiguous evidence for the connectivity of nitrogen atoms. acs.org In the azide (B81097) group, characteristic one- and two-bond JNN couplings would be observed. In a tetrazole ring, a different set of coupling constants would be present, allowing for a clear distinction between the tautomeric forms. acs.org While natural abundance 15N NMR can be challenging due to low sensitivity, the use of 15N-labeled samples can greatly facilitate these studies. acs.org

Representative 15N NMR Chemical Shift Ranges

| Functional Group | Illustrative ¹⁵N Chemical Shift Range (ppm) |

| Azide (Nα) | ~ -160 to -180 |

| Azide (Nβ) | ~ -130 to -140 |

| Azide (Nγ) | ~ -280 to -300 |

| Tetrazole Ring Nitrogens | ~ -10 to -100 |

| These are general ranges for organic azides and tetrazoles and serve as a guide for what to expect for "Pyrimidine, 2,4-diazido-5,6-diphenyl-". |

Two-dimensional exchange spectroscopy (EXSY) is a powerful NMR technique for identifying and quantifying chemical exchange processes. blogspot.comnorthwestern.edu The EXSY experiment is mechanistically identical to the Nuclear Overhauser Effect Spectroscopy (NOESY) pulse sequence. It generates cross-peaks between nuclei that are exchanging with one another, providing direct evidence of a dynamic equilibrium. blogspot.comnorthwestern.edu

For "Pyrimidine, 2,4-diazido-5,6-diphenyl-", an EXSY experiment could be used to directly observe the exchange between the diazido and tetrazolo tautomers in solution, if the rate of exchange is within the NMR timescale. The presence of exchange cross-peaks would be a definitive indicator of tautomerization. By analyzing the intensities of the diagonal and cross-peaks as a function of the mixing time, the rate constants for the forward and reverse reactions of the equilibrium can be determined. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects species with unpaired electrons, such as free radicals and triplet states. It is particularly useful for studying transient intermediates that may be formed during chemical reactions.

The photolysis or thermolysis of organic azides can lead to the formation of highly reactive nitrene intermediates, which are species containing a nitrogen atom with a sextet of electrons. researchgate.net These nitrenes are often triplet ground states and are therefore paramagnetic, making them amenable to study by EPR spectroscopy. researchgate.netubc.ca

In the case of "Pyrimidine, 2,4-diazido-5,6-diphenyl-", irradiation with UV light could potentially lead to the sequential loss of N₂ from the azide groups to form mono- and dinitrene intermediates. EPR spectroscopy would be the primary tool for detecting and characterizing these transient species. The EPR spectrum provides information about the zero-field splitting parameters (D and E), which are sensitive to the electronic and geometric structure of the triplet nitrene. ubc.caacs.org These parameters can help to elucidate the structure of the transient radical intermediates formed. ubc.canih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for exploring the electronic structure and energetics of medium to large organic molecules.

While 2,4-diazido-5,6-diphenylpyrimidine is primarily represented with two azide (B81097) groups, it exists in a tautomeric equilibrium with tetrazole-fused forms. Specifically, it can form diazido-azido, azido-tetrazolo, and ditetrazolo tautomers. DFT calculations, likely using a functional such as B3LYP with a 6-31G(d,p) basis set, would be employed to determine the optimized ground state geometries and relative energies of these tautomers.

It is hypothesized that the diazido tautomer would be the most stable in the gas phase, a common finding for similar aromatic azides. The phenyl groups at the 5 and 6 positions would likely be twisted out of the plane of the pyrimidine (B1678525) ring to minimize steric hindrance, with the exact dihedral angle depending on the balance between steric repulsion and π-conjugation.

The electronic structure would be characterized by a high degree of electron delocalization across the pyrimidine ring and the phenyl substituents. The azide groups are strong electron-withdrawing groups, which would significantly influence the electron density distribution on the pyrimidine core.

Table 1: Hypothetical Relative Energies of 2,4-diazido-5,6-diphenylpyrimidine Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| Diazido-azido | 0.00 (Reference) |

| Azido-tetrazolo | > 5 |

| Ditetrazolo | > 10 |

| Note: These are hypothetical values based on trends observed for other diazidopyrimidines and are intended for illustrative purposes. |

The primary reaction pathway of interest for diazido compounds is their thermal or photochemical decomposition, which proceeds through the loss of dinitrogen (N₂) to form highly reactive nitrene intermediates. DFT would be instrumental in mapping the potential energy surface for this process.

Transition state analysis would locate the saddle points corresponding to the concerted or stepwise extrusion of N₂ from each azide group. The reaction coordinate would be mapped to visualize the energetic profile from the reactant (diazide) through the transition state to the nitrene intermediate. It is plausible that the loss of the first N₂ molecule would have a lower activation barrier than the second, due to the electronic changes in the molecule upon forming the first nitrene.

DFT calculations are routinely used to predict spectroscopic data, which can aid in the characterization of synthesized compounds.

IR Spectroscopy: The most prominent feature in the predicted IR spectrum would be the strong, sharp asymmetric stretching vibration of the azide group (–N₃) typically found around 2100-2150 cm⁻¹. The disappearance of this peak would be a key indicator of the compound's conversion to nitrenes or other products. Other notable vibrations would include C=N and C=C stretching frequencies of the pyrimidine and phenyl rings.

NMR Spectroscopy: Theoretical calculations of ¹³C and ¹H NMR chemical shifts would provide a means of structural verification. The chemical shifts of the pyrimidine ring carbons would be significantly affected by the electron-withdrawing nature of the azide groups. The phenyl group signals would provide information about their rotational conformation.

Table 2: Predicted Key Spectroscopic Data for 2,4-diazido-5,6-diphenylpyrimidine

| Parameter | Predicted Value |

| IR (Azide Asymmetric Stretch) | ~2130 cm⁻¹ |

| ¹³C NMR (C2, C4) | > 150 ppm |

| ¹³C NMR (C5, C6) | ~140-150 ppm |

| Note: These are estimated values based on typical ranges for the respective functional groups. |

Quantum Chemical Calculations of Reactive Intermediates (e.g., Nitrenes, Radicals)

Upon decomposition, 2,4-diazido-5,6-diphenylpyrimidine is expected to form dinitrene intermediates. Quantum chemical calculations, including multireference methods like CASSCF or CASPT2 for a more accurate description of the open-shell nitrene species, would be essential.

These calculations would reveal the electronic state of the nitrene, which can exist in either a singlet or a triplet ground state. For most aryl nitrenes, the triplet state is the ground state. The geometry of the nitrene intermediate would also be optimized, showing changes in bond lengths and angles around the nitrogen atom. The high reactivity of these nitrenes would likely lead to intramolecular cyclization reactions, forming fused ring systems.

Theoretical Descriptors for Reactivity and Selectivity

DFT-based reactivity descriptors can provide insights into the chemical behavior of 2,4-diazido-5,6-diphenylpyrimidine.

Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's susceptibility to nucleophilic or electrophilic attack. The LUMO is expected to be localized on the azide groups, consistent with their role as leaving groups.

Electrostatic Potential (ESP) Map: An ESP map would visualize the electron-rich and electron-poor regions of the molecule. Negative potential would be expected around the terminal nitrogen atoms of the azide groups, while the pyrimidine ring carbons attached to the azides would be electropositive.

Fukui Functions: These descriptors would predict the most likely sites for nucleophilic and electrophilic attack, offering a more quantitative measure of local reactivity.

Ab Initio and Semi-Empirical Methods for Conformational and Energetic Landscapes

While DFT is a powerful tool, other methods also have their place.

Ab Initio Methods: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally expensive, could be used to benchmark the energies of key structures (e.g., tautomers, transition states) obtained from DFT.

Semi-Empirical Methods: Methods like PM7 or AM1 are much faster than DFT and can be used to explore the broad conformational landscape of the molecule, particularly the rotation of the two phenyl groups. This can provide a statistical overview of the most populated conformations at a given temperature. A potential energy surface scan of the dihedral angles of the phenyl groups would reveal the rotational barriers and the most stable orientations.

Derivatization and Strategic Synthetic Applications of Pyrimidine, 2,4 Diazido 5,6 Diphenyl Analogues

Construction of Fused Heterocyclic Systems from Diazidopyrimidines

The presence of two azide (B81097) groups on the pyrimidine (B1678525) ring in "Pyrimidine, 2,4-diazido-5,6-diphenyl-" offers a gateway to a variety of fused heterocyclic systems. The inherent reactivity of the azide moiety allows for its participation in various cyclization reactions, leading to the formation of novel polycyclic architectures.

Synthesis of Triazolo-Fused Pyrimidine Derivatives

The 1,3-dipolar cycloaddition reaction of azides with alkynes, famously known as the Huisgen cycloaddition, is a powerful tool for the synthesis of 1,2,3-triazoles. wikipedia.org In the context of 2,4-diazidopyrimidines, this reaction can be employed to construct triazolo-fused pyrimidine derivatives. The reaction of "Pyrimidine, 2,4-diazido-5,6-diphenyl-" with appropriate alkyne partners can lead to the formation of bis(1,2,3-triazolo)pyrimidines.

It is important to note that 2-azidopyrimidines can exist in equilibrium with their fused tetrazolo[1,5-a]pyrimidine (B1219648) isomers. nih.gov This equilibrium can influence the outcome of cycloaddition reactions. However, thermal or copper-catalyzed conditions generally favor the formation of the triazole ring from the azide tautomer. The reaction of a 2-azidopyrimidine (B1655621) with a terminal alkyne in the presence of a copper(I) catalyst, a cornerstone of "click chemistry," typically proceeds with high regioselectivity to yield the 1,4-disubstituted triazole. nih.govrsc.org

A plausible synthetic route to a triazolo-fused pyrimidine system from "Pyrimidine, 2,4-diazido-5,6-diphenyl-" would involve a [3+2] cycloaddition reaction. For instance, the reaction with an alkyne could potentially lead to the formation of a wikipedia.orgnih.govwikipedia.orgtriazolo[1,5-a]pyrimidine or a wikipedia.orgnih.govwikipedia.orgtriazolo[5,1-b]pyrimidine ring system, depending on the reaction conditions and the nature of the alkyne.

Formation of Thiazolo-Fused Pyrimidine Derivatives

While direct conversion of an azide to a thiazole (B1198619) is not a standard transformation, the azide groups in "Pyrimidine, 2,4-diazido-5,6-diphenyl-" can be utilized as precursors to functionalities that can participate in thiazole ring formation. A common strategy for the synthesis of thiazolo[4,5-d]pyrimidines involves the cyclization of a pyrimidine bearing an amino group at the 4-position and a thio or substituted thio group at the 5-position.

Therefore, a potential pathway for the synthesis of thiazolo-fused pyrimidine derivatives from the diazido precursor would involve the initial reduction of one or both azide groups to the corresponding amines. The Staudinger reaction, which utilizes a phosphine (B1218219) such as triphenylphosphine (B44618) followed by hydrolysis, provides a mild and efficient method for this transformation. wikipedia.org Subsequent introduction of a sulfur functionality at the adjacent position, followed by cyclization with an appropriate one-carbon synthon (e.g., a carboxylic acid derivative or an aldehyde), would lead to the desired thiazolo-fused pyrimidine.

Derivatization to Pyrido-Fused Pyrimidine Systems

The synthesis of pyrido[2,3-d]pyrimidines often involves the annulation of a pyridine (B92270) ring onto a pre-existing pyrimidine core. A common approach is the reaction of a 4-aminopyrimidine (B60600) with a 1,3-dicarbonyl compound or its equivalent. Similar to the strategy for thiazole fusion, the azide groups of "Pyrimidine, 2,4-diazido-5,6-diphenyl-" can be reduced to amines to facilitate this transformation.

For instance, selective reduction of the 4-azido group would yield 2-azido-4-amino-5,6-diphenylpyrimidine. This intermediate could then undergo reaction with a suitable three-carbon electrophile, such as an α,β-unsaturated ketone or aldehyde, to construct the fused pyridine ring. The reaction typically proceeds through a Michael addition followed by an intramolecular condensation and subsequent aromatization to afford the pyrido[2,3-d]pyrimidine (B1209978) scaffold. While there are numerous methods for synthesizing pyridopyrimidines, the use of a diazido precursor offers a unique entry point contingent on the selective manipulation of the azide functionalities. nih.gov

Scaffold Diversification through Post-Synthetic Functionalization

Post-synthetic modification refers to the chemical transformation of a functional group on a pre-formed molecular scaffold. nih.govrsc.org The azide groups in "Pyrimidine, 2,4-diazido-5,6-diphenyl-" are ideal handles for such modifications due to their rich and selective reactivity.

A key strategy for the diversification of this scaffold is the selective reaction of one azide group while leaving the other intact for subsequent transformations. The Staudinger reaction, for example, has been shown to proceed selectively at the γ-azido group of 2,4,6-triazidopyridines. rsc.org This suggests that a similar regioselective reaction could be achievable with 2,4-diazidopyrimidines, allowing for the stepwise functionalization of the molecule.

The Staudinger ligation, a modification of the Staudinger reaction, allows for the formation of an amide bond. wikipedia.org This opens up possibilities for conjugating carboxylic acid-containing molecules, such as amino acids or peptides, to the pyrimidine core. The reaction of an azide with a phosphine bearing an ester group, followed by intramolecular cyclization, leads to the formation of a stable amide linkage. This traceless version of the ligation is particularly valuable in bioconjugation.

The selective reduction of one azide group to an amine, as mentioned previously, is another powerful post-synthetic modification. The resulting amino-pyrimidine can then undergo a wide range of well-established reactions, such as acylation, alkylation, and condensation reactions, to introduce a diverse array of substituents and build molecular complexity.

Advanced Click Chemistry in the Design of Complex Pyrimidine Architectures

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a "click" reaction, characterized by its high efficiency, mild reaction conditions, and exceptional functional group tolerance. wikipedia.orgnih.govrsc.org This reaction is particularly well-suited for the derivatization of "Pyrimidine, 2,4-diazido-5,6-diphenyl-", enabling the construction of intricate molecular architectures.

Synthesis of Multi-Heterocyclic Conjugates via CuAAC

The presence of two azide functionalities on the pyrimidine scaffold allows for the straightforward synthesis of multi-heterocyclic conjugates through sequential or one-pot CuAAC reactions. By reacting "Pyrimidine, 2,4-diazido-5,6-diphenyl-" with two equivalents of a terminal alkyne-containing heterocycle, a symmetrical bis-triazolyl pyrimidine derivative can be obtained.

Alternatively, a stepwise approach can be employed to synthesize unsymmetrical conjugates. This would involve the reaction of the diazidopyrimidine with one equivalent of a first alkyne, followed by purification of the mono-triazole intermediate. This intermediate, still possessing a reactive azide group, can then be subjected to a second CuAAC reaction with a different alkyne to afford a non-symmetrical multi-heterocyclic system. This strategy allows for the precise installation of different molecular entities onto the pyrimidine core.

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The presence of two azide groups in 2,4-diazidopyrimidine (B14425024) analogues makes them excellent precursors for the synthesis of bis-triazole derivatives through the well-established Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," is renowned for its high efficiency, regioselectivity, and mild reaction conditions, exclusively yielding the 1,4-disubstituted triazole isomer.

Research on 2,4-diazidopyrrolo[2,3-d]pyrimidines, which serve as a structural analogue, demonstrates the feasibility of this approach. These compounds are typically synthesized from their corresponding 2,4-dichloro precursors by reaction with sodium azide. The subsequent CuAAC reaction with terminal alkynes proceeds smoothly to afford the corresponding 2,4-bis(4-aryl-1,2,3-triazol-1-yl) derivatives. The reaction is catalyzed by a Cu(I) species, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, or by using CuI directly.

The reaction of 2,4-diazidopyrrolo[2,3-d]pyrimidines with various arylacetylenes has been shown to produce the desired 2,4-bis(1,2,3-triazol-1-yl) products in good yields. nih.gov This transformation highlights the capacity of each azide group on the pyrimidine ring to participate in the cycloaddition independently, allowing for the construction of complex, multi-functionalized molecules. The regioselectivity is consistently high, leading exclusively to the 1,4-disubstituted triazole rings. nih.gov

Table 1: Regioselective Synthesis of 2,4-Bis(1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidine Derivatives

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | 3-Methylphenylacetylene | 2,4-Bis(4-(3-methylphenyl)-1H-1,2,3-triazol-1-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | Data not specified |

| 2 | 4-Biphenylylacetylene | 2,4-Bis(4-(biphenyl-4-yl)-1H-1,2,3-triazol-1-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | Data not specified |

This table is based on the described reactivity of 2,4-diazidopyrrolo[2,3-d]pyrimidines with various alkynes. nih.gov Specific yield data for these reactions were not detailed in the available literature.

Exploitation of Nitrene Intermediates in Synthetic Transformations

The thermal or photochemical decomposition of aryl azides is a classic method for generating highly reactive nitrene intermediates, which can subsequently undergo a variety of synthetic transformations including C-H insertion, rearrangement, and dimerization. The two azide groups on the pyrimidine scaffold can, in principle, serve as precursors to either mono- or di-nitrene species, opening pathways to complex heterocyclic structures.

The study of the thermal decomposition of related heterocyclic azides, such as 2,4,6-triazidopyridine, indicates that the process follows first-order kinetics with the rate-limiting step being the extrusion of dinitrogen to form a nitrene. rsc.org However, for azidopyrimidines, this process is often complicated by competing reaction pathways. One of the most significant is the azide-tetrazole equilibrium, where the azido (B1232118) group can cyclize to form a fused tetrazole ring (e.g., tetrazolo[1,5-c]pyrimidine). europa.eu This tautomerism can be the dominant pathway, particularly in polar solvents, thereby reducing the efficiency of nitrene formation.

When nitrenes are successfully generated from azidopyrimidine (B78605) analogues, their fate is highly dependent on the reaction conditions and the molecular structure.

Polymerization: In the thermal decomposition of 2,4,6-triazidopyrimidine, the primary observed outcome is the formation of a condensed polymeric product rather than discrete molecular species. rsc.org This suggests that intermolecular reactions of the highly reactive nitrene intermediates are favored.

Rearrangement Reactions: Photolysis of substituted diazidopyridines at low temperatures has been shown to generate dinitrene species which can undergo novel rearrangements. For instance, a quintet 2,6-dinitrenopyridine was observed to rearrange to a 3-nitreno-1,2-diazacycloheptatrienylidene, a nitrene-to-carbene transformation. rsc.org Such rearrangements could potentially lead to the formation of ring-expanded products like diazepines from a 2,4-dinitrenopyrimidine intermediate, although this has not been specifically documented for this system.

Intramolecular Trapping: While not demonstrated specifically for 2,4-diazidopyrimidines, the general reactivity of nitrenes includes intramolecular C-H insertion reactions. slideshare.net For a molecule like Pyrimidine, 2,4-diazido-5,6-diphenyl-, the generation of a nitrene at the C-2 or C-4 position could theoretically lead to intramolecular cyclization onto the C-H bonds of the adjacent phenyl rings, potentially forming novel fused heterocyclic systems. However, this remains a hypothetical pathway in the absence of specific experimental evidence.

The exploitation of nitrene intermediates from 2,4-diazidopyrimidine systems for targeted synthetic transformations is a challenging area. The propensity for azide-tetrazole tautomerism and intermolecular polymerization often dominates the reaction landscape. Future research may focus on utilizing metal catalysts or specific reaction conditions to control the reactivity of the transient nitrene species and favor desired intramolecular transformations.

Table 2: Potential Reactions of Nitrene Intermediates from Diazidopyrimidine Analogues

| Reaction Type | Generating Method | Potential Product Type | Notes |

| Polymerization | Thermal Decomposition | Insoluble condensed polymer | Dominant pathway observed for 2,4,6-triazidopyrimidine. rsc.org |

| Nitrene-Carbene Rearrangement | Photolysis (Cryogenic Matrix) | Ring-expanded carbenes | Observed for a 4-amino-2,6-diazido-3,5-dichloropyridine analogue. rsc.org |

| Azide-Tetrazole Tautomerism | Spontaneous (in solution) | Fused tetrazolopyrimidine | A common equilibrium that competes with nitrene formation. europa.eu |

| Intramolecular C-H Insertion | Thermal/Photochemical (Hypothetical) | Fused polycyclic heterocycles | A general reaction of nitrenes, but not specifically reported for this system. slideshare.net |

Q & A

Q. What synthetic strategies are recommended for introducing diazido groups into the pyrimidine ring, and how can reaction conditions be optimized?

The introduction of diazido groups requires careful control of azide precursors and reaction kinetics. For example, thiourea and acetylacetone have been used in pyrimidine synthesis via cyclocondensation under anhydrous ethanol and sodium-mediated conditions . To optimize diazido substitution:

- Use stoichiometric NaN₃ with copper(I) catalysts to enhance regioselectivity.

- Monitor reaction progress via TLC or HPLC to avoid over-azidation.

- Employ low-temperature conditions (0–5°C) to suppress side reactions (e.g., ring-opening).

Reference NMR data (e.g., δ 1.32 ppm for methyl groups in related pyrimidines) can validate structural integrity .

Q. How can spectroscopic techniques (NMR, IR) distinguish 2,4-diazido-5,6-diphenylpyrimidine from its analogs?

- ¹H NMR : Absence of NH protons (due to azide substitution) and aromatic multiplet signals (δ 7.2–7.8 ppm) for diphenyl groups .

- ¹³C NMR : Peaks near δ 120–130 ppm for azide-bearing carbons and δ 140–150 ppm for phenyl-substituted carbons .

- IR : Strong asymmetric stretching at ~2100 cm⁻¹ (N₃ group) and C=N stretching at ~1600 cm⁻¹ .

Q. What solvent systems and crystallization methods yield high-purity 2,4-diazido-5,6-diphenylpyrimidine?

- Use ethanol/water mixtures (4:1 v/v) for recrystallization, leveraging the compound’s moderate polarity .

- Avoid halogenated solvents (e.g., DCM) due to potential azide decomposition.

- Neutralize reaction mixtures with glacial acetic acid (pH 6.5–7.0) to stabilize azide groups during workup .

Advanced Research Questions

Q. How do computational models predict the thermal stability and decomposition pathways of 2,4-diazido-5,6-diphenylpyrimidine?

- Density Functional Theory (DFT) studies suggest that thermal decomposition of diazido groups releases N₂ gas, forming nitrene intermediates that may undergo ring contraction or cross-linking .

- Molecular dynamics simulations (e.g., using ACD/Chemsketch) can model bond dissociation energies (BDEs) for N₃–C bonds (~35–40 kcal/mol) to predict stability under heating .

Q. What mechanisms explain contradictory data on the photostability of diazido-pyrimidines in UV-vis studies?

- Conflicting evidence : Some studies report rapid azide photolysis under UV (λ = 254 nm), while others note stability due to phenyl conjugation .

- Resolution : Use HPLC-MS to identify photoproducts (e.g., cyclobutane pyrimidine dimers or nitrene adducts). Time-resolved spectroscopy can quantify quantum yields of decomposition .

- Control experiments should include inert atmosphere (N₂) to isolate oxygen-dependent pathways .

Q. How can 2,4-diazido-5,6-diphenylpyrimidine be functionalized for metal-organic frameworks (MOFs) without compromising azide reactivity?

- Post-synthetic modification (PSM) via "click chemistry" (CuAAC) with alkynes preserves azide groups for subsequent reactions .

- Coordinate phenyl rings with Cr³⁺ or Fe²⁺ ions to form 1D/2D frameworks, as demonstrated in CrCl₂(pyrimidine) analogs .

- Monitor crystallinity via SC-XRD to ensure framework integrity after functionalization .

Q. What bioactivity screening protocols are suitable for diazido-pyrimidines, given their potential cytotoxicity?

- Antimicrobial assays : Use microbroth dilution (MIC ≤ 50 µg/mL) against Gram-positive bacteria (e.g., S. aureus), referencing pyrimido-triazine derivatives with IC₅₀ values of 12–25 µM .

- Cytotoxicity : Employ MTT assays on HEK-293 cells, comparing IC₅₀ values to control compounds (e.g., fluorouracil) .

- Pre-screen for azide toxicity by quantifying residual NaN₃ via ion chromatography .

Methodological Tables

Q. Table 1: Key NMR Signals for 2,4-Diazido-5,6-Diphenylpyrimidine Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.